N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine
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Overview
Description
N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Bromination: Introduction of a bromine atom into the aromatic ring.
Etherification: Formation of an ether bond by reacting the brominated compound with 4-chlorobenzyl alcohol.
Methoxylation: Introduction of a methoxy group into the aromatic ring.
Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving butylamine and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N’- (3- ( (4-CHLOROBENZYL)OXY)BENZYLIDENE)BENZOHYDRAZIDE
- 3-BROMO-N’- (4- ( (4-CHLOROBENZYL)OXY)-3-ETHOXYBENZYLIDENE)BENZOHYDRAZIDE
Uniqueness
N-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-2-butyl-2H-tetrazol-5-amine is unique due to its specific combination of functional groups and its tetrazole ring structure
Properties
Molecular Formula |
C20H23BrClN5O2 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-butyltetrazol-5-amine |
InChI |
InChI=1S/C20H23BrClN5O2/c1-3-4-9-27-25-20(24-26-27)23-12-15-10-17(21)19(18(11-15)28-2)29-13-14-5-7-16(22)8-6-14/h5-8,10-11H,3-4,9,12-13H2,1-2H3,(H,23,25) |
InChI Key |
JCDRDIJARHSSTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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